2-(2-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone
Overview
Description
2-(2-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone is a multifaceted organic compound characterized by its unique structural features, including a chlorophenyl group, a fluoro group, and a hydroxyacetophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone typically involves the following steps:
Bromination: The starting material, 2-chlorophenol, undergoes bromination to introduce a bromo group at the ortho position.
Fluorination: The brominated compound is then subjected to fluorination to replace the bromo group with a fluoro group.
Hydroxylation: The fluorinated compound is hydroxylated to introduce a hydroxy group at the desired position.
Acetylation: Finally, the hydroxylated compound is acetylated to form the acetophenone derivative.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and green chemistry principles are employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxy group to a carbonyl group, forming derivatives such as ketones and aldehydes.
Reduction: Reduction reactions can reduce the carbonyl group to an alcohol.
Substitution: Substitution reactions can replace the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) and halides.
Major Products Formed:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 2-(2-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone is compared with other similar compounds to highlight its uniqueness:
2-Chlorophenol: Similar in structure but lacks the fluoro and hydroxyacetophenone groups.
2-Fluorophenol: Similar in structure but lacks the chloro group.
2-Hydroxyacetophenone: Similar in structure but lacks the chloro and fluoro groups.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-12-4-2-1-3-9(12)7-14(18)11-8-10(16)5-6-13(11)17/h1-6,8,17H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUVJCMUETWFRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=C(C=CC(=C2)F)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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